2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

NADPH Oxidase 4 ROS Inhibition Inflammatory Disease Models

2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 622812-00-4) is a synthetic small molecule belonging to the naphthalene acetamide class, characterized by a 6-bromo-2-methoxynaphthalene core linked via an acetamide bridge to a 3-picolylamine moiety. It has been identified as an inhibitor of NADPH oxidase (NOX) enzymes, which are critical mediators of reactive oxygen species (ROS) production in inflammatory and fibrotic pathologies.

Molecular Formula C19H17BrN2O2
Molecular Weight 385.261
CAS No. 622812-00-4
Cat. No. B2410719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS622812-00-4
Molecular FormulaC19H17BrN2O2
Molecular Weight385.261
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CN=CC=C3
InChIInChI=1S/C19H17BrN2O2/c1-24-18-7-4-14-9-15(20)5-6-16(14)17(18)10-19(23)22-12-13-3-2-8-21-11-13/h2-9,11H,10,12H2,1H3,(H,22,23)
InChIKeyNYFPXVSVIQFMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 622812-00-4): Sourcing & Baseline Characterization for NADPH Oxidase Research


2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 622812-00-4) is a synthetic small molecule belonging to the naphthalene acetamide class, characterized by a 6-bromo-2-methoxynaphthalene core linked via an acetamide bridge to a 3-picolylamine moiety [1]. It has been identified as an inhibitor of NADPH oxidase (NOX) enzymes, which are critical mediators of reactive oxygen species (ROS) production in inflammatory and fibrotic pathologies . The compound is primarily distributed as a research-grade biochemical tool for studying NOX4-dependent signaling pathways, with a purity of 90%+ typical among specialty chemical suppliers [1].

Why Generic Substitution of 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 622812-00-4) Is Not Supported by Current Evidence


Substituting this compound with a close structural analog is not recommended without additional experimental validation because even minor modifications to the naphthalene acetamide scaffold can result in significant alterations in target affinity and selectivity. For instance, the positional isomer where the pyridine attachment is moved from the 3-position to the 2-position (CAS not available in primary literature) yields a chemically distinct molecule with a different spatial orientation of the hydrogen bond acceptor, which is predicted to alter its binding pose within the NOX enzyme active site . Furthermore, a structurally similar compound with the same molecular formula (C19H17BrN2O2), GSK124576A, demonstrates that identical elemental composition does not guarantee equivalent biological activity; GSK124576A acts as a Mycobacterium tuberculosis cytochrome bc1 complex inhibitor, a completely different pharmacological profile . Consequently, generic assumption of functional equivalence among this compound's in-class analogs is scientifically unjustified and may lead to irreproducible results in NOX4-dependent assays.

Quantitative Differentiation Guide: 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide vs. Comparators


Comparative NOX4 Inhibitory Activity: Target Compound vs. In-Class NOX4 Inhibitor GKT136901

The target compound demonstrates an IC50 of 1.00E+5 nM (100 µM) against human NOX4 in a cell-based assay, indicating weak inhibitory activity [1]. In contrast, the well-characterized NOX1/4 dual inhibitor GKT136901 exhibits Kis of 160 nM and 165 nM for NOX1 and NOX4, respectively, representing an approximately 600-fold greater potency . This substantial difference means the target compound is a far weaker chemical tool for NOX4 inhibition and should not be considered a substitute for potent inhibitors like GKT136901 or GSK2795039 in studies requiring robust target engagement.

NADPH Oxidase 4 ROS Inhibition Inflammatory Disease Models

Structural Differentiation from the Pyridin-2-ylmethyl Isomer: Predicted Pharmacophoric Divergence

The target compound possesses a pyridin-3-ylmethyl acetamide side chain, whereas a closely related analog features a pyridin-2-ylmethyl substitution pattern . Although direct comparative biological data are lacking in the primary literature, molecular modeling suggests that the 3-pyridyl isomer orients its nitrogen lone pair in a meta position relative to the acetamide linker, creating a distinct hydrogen bond acceptor vector compared to the ortho-substituted 2-pyridyl isomer [1]. This pharmacophoric divergence is predicted to result in differential binding modes to the NOX enzyme, which contains a well-defined hydrogen bond network in its active site. Class-level SAR for naphthalene-based enzyme inhibitors indicates that such positional isomerism often leads to >10-fold differences in IC50 values .

Medicinal Chemistry Structure-Activity Relationship Ligand Docking

Comparison with GSK124576A: Same Molecular Formula, Divergent Biological Targets

Both the target compound and GSK124576A share the molecular formula C19H17BrN2O2, yet they exhibit entirely different biological profiles [1][2]. The target compound is documented as a NOX4 inhibitor (albeit weak, IC50 = 100 µM [1]), whereas GSK124576A is a Mycobacterium tuberculosis cytochrome bc1 complex inhibitor . This divergence illustrates that the arrangement of atoms—specifically, the naphthalene substitution pattern and the acetamide linker orientation—dictates biological target engagement, not merely the elemental composition. No head-to-head comparative data exist, but the orthogonal target profiles serve as a cautionary example against assuming functional equivalence based on molecular formula alone.

Drug Discovery Target Selectivity Pharmacological Profiling

Recommended Application Scenarios for 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 622812-00-4) Based on Quantified Evidence


Medicinal Chemistry Lead Optimization: A Weak NOX4 Inhibitor Scaffold for SAR Exploration

The compound's weak NOX4 inhibitory activity (IC50 = 100 µM) [1] positions it as a starting scaffold for hit-to-lead optimization, not as a functional probe. Medicinal chemists could use this compound to systematically explore substitutions on the naphthalene core (e.g., replacing bromo with other halogens or modifying the methoxy group) and the pyridyl amide side chain to improve potency. The differential binding predicted from the 3-pyridyl vs. 2-pyridyl isomerism [2] provides a rational design hypothesis: optimizing the pyridine nitrogen position could enhance hydrogen bonding with the NOX4 active site, potentially yielding sub-micromolar analogs.

Chemical Biology Selectivity Profiling: Cross-Target Assessment Against NOX Isoforms

Since the compound's NOX4 inhibition is weak, it can serve as a negative control or reference compound in panels assessing NOX1, NOX2, NOX4, and NOX5 isoform selectivity. Its low potency ensures minimal off-target effects in assays designed to profile more potent NOX inhibitors like GKT136901 or GSK2795039 [1]. This application is critical for laboratories establishing NOX inhibitor screening cascades, where a range of weak to potent inhibitors is needed to calibrate assay sensitivity and validate hit selection criteria.

Analytical Reference Standard for Naphthalene Acetamide Physicochemical Characterization

The compound's distinct structural features (bromonaphthalene methoxy core, pyridin-3-ylmethyl acetamide) and established molecular formula (C19H17BrN2O2) [2] make it suitable as a reference standard for developing HPLC purity analysis methods, mass spectrometry fragmentation libraries, and NMR spectral databases for this chemotype. Procurement as a characterized solid (white to off-white, 90%+ purity) supports analytical method validation in core facilities and QC laboratories.

In Silico Model Validation: Docking Pose Prediction for Halogenated Naphthalene Ligands

Given the low experimental potency against NOX4, this compound is ideally suited for validating computational docking and pharmacophore models. Its well-defined binding pose can be predicted in silico and compared with experimental IC50 data to refine scoring functions for halogenated naphthalene ligands [1]. Failure to reproduce the correct ranking of this weak inhibitor relative to potent inhibitors (e.g., GKT136901) in docking screens would indicate deficiencies in the model's predictive accuracy.

Quote Request

Request a Quote for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.